trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

Description

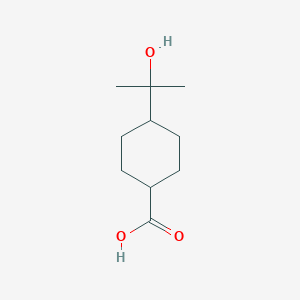

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid (CAS: 183996-92-1) is a chiral cyclohexane derivative with a hydroxyl and carboxylic acid group in the trans configuration. Its molecular formula is C₁₀H₁₈O₃, molecular weight 186.25 g/mol, and it serves as a critical chiral building block in organic synthesis and pharmaceutical research . The compound’s stereochemistry and functional groups enable hydrogen bonding, influencing its crystallinity and solubility.

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMLEZXKTFPIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid . The reaction conditions include the use of a palladium catalyst under a hydrogen atmosphere. The process can be optimized by controlling the temperature and pressure to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process is similar to the laboratory synthesis but scaled up to handle larger quantities of reactants and catalysts. The reaction is monitored to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula and a molecular weight of 186.25 g/mol. It has applications in chemistry, biology, medicine, and industry.

Chemical Properties and Reactions

- Reactions this compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction It can be reduced to form alcohols or alkanes, depending on the reducing agent used. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are used.

- Substitution It can participate in substitution reactions where the hydroxy group is replaced by other functional groups. Reagents like thionyl chloride () or phosphorus tribromide () can be used for substitution reactions.

Applications

- Chemistry It is used as a building block for synthesizing more complex molecules and as an intermediate in preparing various pharmaceuticals and agrochemicals.

- Biology The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

- Medicine It is investigated for potential therapeutic properties and explored as a candidate for drug development due to its unique chemical structure and reactivity.

- Industry It is used in producing specialty chemicals and materials, such as polymers, resins, and other high-value products.

Mechanism of Action

The mechanism of action of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The hydroxy group and the carboxylic acid group allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Key Observations :

- Hydrophilicity : The target compound and hydroxymethyl analog exhibit higher polarity due to hydroxyl groups, enhancing water solubility compared to alkyl-substituted derivatives (e.g., ethyl, isopropyl).

- Hydrogen Bonding : Sulfonate esters (e.g., phenylsulfonyloxy ) and hydroxyl groups facilitate dimerization via O–H⋯O interactions, critical for crystal packing .

Physical-Chemical Properties

Notes:

Biological Activity

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid, with a molecular formula of C10H18O3 and a CAS number of 183996-92-1, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 186.25 g/mol

- Purity : ±97%

- Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and a hydroxymethyl group, which may influence its biological interactions.

Antiepileptic Activity

Recent studies have highlighted the compound's potential as an antiepileptic agent. In one investigation, the compound demonstrated favorable pharmacokinetic properties, including high oral absorption (99.03%) and good bioavailability. It showed no cytotoxicity in tested parameters and was able to bind effectively to GABAA receptors (activation) and AMPA receptors (inhibition), suggesting a multi-target mechanism that could be beneficial in epilepsy treatment .

The binding interactions with GABAA and AMPA receptors suggest that this compound may modulate neurotransmitter signaling pathways. This modulation can lead to enhanced inhibitory effects in the central nervous system (CNS), which is crucial for controlling seizure activity .

Study 1: Pharmacokinetics and Binding Affinity

A study conducted on the pharmacokinetics of this compound revealed:

- Oral Absorption : 99.03%

- Binding Affinity : Significant interactions with GABAA and AMPA receptors.

- Toxicity Profile : No cytotoxic effects were observed.

| Parameter | Value |

|---|---|

| Oral Absorption | 99.03% |

| Bioavailability | High |

| Cytotoxicity | None detected |

Study 2: Molecular Docking Analysis

Molecular docking studies indicated that this compound interacts favorably with several protein targets involved in epilepsy. The binding energies were calculated, showing promising results for therapeutic applications.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| GABAA Receptor | -9.5 |

| AMPA Receptor | -8.7 |

Q & A

Q. What are the common synthetic routes for trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step functionalization of the cyclohexane ring. A general approach includes:

Cyclohexane Derivatization : Start with a cyclohexane precursor (e.g., cyclohexanone or methylcyclohexanecarboxylate) and introduce substituents via nucleophilic addition or alkylation. For example, the hydroxy-1-methyl-ethyl group can be introduced via Grignard addition to a ketone intermediate, followed by oxidation or reduction .

Hydroxylation : Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce hydroxyl groups. Steric and electronic factors must be optimized to ensure regioselectivity .

Carboxylation : Convert intermediates to carboxylic acids via hydrolysis of esters (e.g., using NaOH/EtOH) or direct carboxylation with CO₂ under high-pressure conditions .

Key Considerations : Reaction conditions (temperature, solvent polarity) significantly impact yield. For example, DMF or THF is often used for SN2 reactions, while polar protic solvents favor hydrolysis .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing trans-4-substituted cyclohexanecarboxylic acids?

Methodological Answer:

- X-ray Crystallography : The gold standard for confirming stereochemistry and ring conformation (e.g., chair vs. boat). Software like SHELX and ORTEP-III are used for refinement and visualization .

- NMR Spectroscopy :

- ¹H NMR : Distinct splitting patterns reveal substituent orientation (cis vs. trans). For example, axial vs. equatorial protons show coupling constants (J) > 10 Hz for axial-axial interactions .

- ¹³C NMR : Carboxylic acid carbons appear at ~170–180 ppm, while hydroxyl-bearing carbons are deshielded (~70–80 ppm) .

- IR Spectroscopy : Confirm functional groups (O-H stretch: 3200–3600 cm⁻¹; C=O: ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of substituents influence the physicochemical properties of this compound?

Methodological Answer:

- Solubility : Axial hydroxyl groups increase hydrophilicity due to hydrogen bonding, while equatorial groups reduce steric hindrance, enhancing solubility in organic solvents .

- Stability : Trans configurations minimize 1,3-diaxial interactions, reducing ring strain. For example, chair conformations with bulky substituents (e.g., hydroxy-1-methyl-ethyl) in equatorial positions are thermodynamically favored .

- Reactivity : Steric shielding in trans isomers can slow nucleophilic attacks on the carboxylic acid group, necessitating harsher conditions (e.g., elevated temperatures or stronger catalysts) .

Q. What strategies resolve contradictions in reaction yields during synthesis via divergent routes?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., diastereomers or oxidation byproducts). For example, incomplete hydroxylation may leave unreacted ketones, detectable via ketone-specific assays .

- Optimization of Protecting Groups : Protect hydroxyl or carboxyl groups with tert-butyldimethylsilyl (TBS) or methyl esters to prevent side reactions. Deprotection with TBAF or acidic hydrolysis can restore functionality .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature. For instance, shorter reaction times at low temperatures favor kinetic products, while prolonged heating favors thermodynamic stability .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carboxylic acid’s LUMO often localizes on the carbonyl carbon, making it susceptible to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents like water stabilize transition states via hydrogen bonding, accelerating hydrolysis of esters to acids .

- Docking Studies : Model interactions with biological targets (e.g., enzymes). For instance, the hydroxy-1-methyl-ethyl group may sterically hinder binding to hydrophobic pockets, reducing pharmacological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.